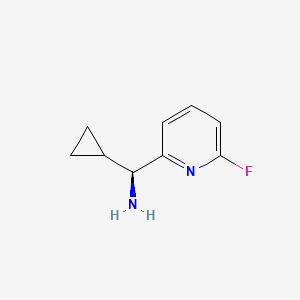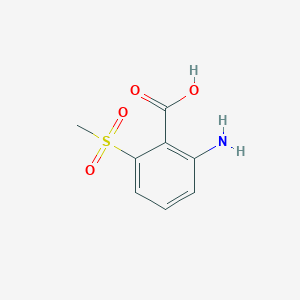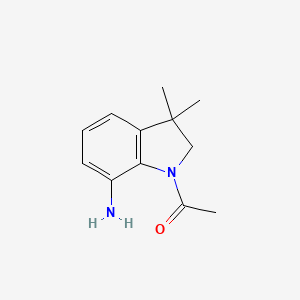
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a sulfinic acid group at the fifth position of the triazole ring. It is a solid compound that is typically yellow in color and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,2,3-triazole followed by the introduction of the sulfinic acid group. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The sulfinic acid group can be introduced through the reaction of the brominated triazole with a sulfinic acid derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed:
Oxidation: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonic acid
Reduction: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
Substitution: Various substituted triazoles depending on the nucleophile used
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.
Comparaison Avec Des Composés Similaires
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-1H-1,2,3-triazole-5-sulfinic acid: Lacks the methyl group, affecting its solubility and stability.
The presence of both the bromine atom and the sulfinic acid group in this compound makes it unique and versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C3H4BrN3O2S |
|---|---|
Poids moléculaire |
226.05 g/mol |
Nom IUPAC |
5-bromo-3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4BrN3O2S/c1-7-3(10(8)9)2(4)5-6-7/h1H3,(H,8,9) |
Clé InChI |
ADNWPOZGXIJCIB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)Br)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)




![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)








